Carquejol

Description

Structure

2D Structure

3D Structure

Properties

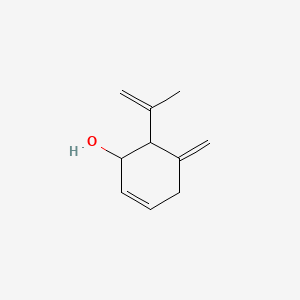

IUPAC Name |

5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)10-8(3)5-4-6-9(10)11/h4,6,9-11H,1,3,5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYONFNNEHVJSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1C(C=CCC1=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30946528 | |

| Record name | 5-Methylidene-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23734-06-7 | |

| Record name | o-Mentha-1(7),4,8-trien-3-ol, (2R,3S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023734067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylidene-6-(prop-1-en-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30946528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Carquejol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carquejol is a monoterpenoid alcohol that has garnered interest within the scientific community for its potential therapeutic properties. As a constituent of the essential oil of Baccharis trimera and other plant species, it represents a natural product with prospects for drug discovery and development. This technical guide provides a comprehensive overview of the chemical and biological properties of this compound, with a focus on furnishing researchers and drug development professionals with the detailed information necessary to advance its study. This document outlines its fundamental chemical characteristics, summarizes its known biological activities with available quantitative data, and provides detailed experimental protocols for its investigation.

Chemical and Physicochemical Properties

This compound, a chiral molecule, possesses a distinct chemical structure that dictates its physical and biological characteristics. Its properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (1S,6R)-5-Methylene-6-(1-methylethenyl)-2-cyclohexen-1-ol | [1] |

| Synonyms | (1S–cis)-5-metilen-6-(1-metiletenil)-2-ciclohexen-1-ol, 5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol | [1][2] |

| CAS Number | 23734-06-7 | [1][3][4] |

| Molecular Formula | C₁₀H₁₄O | [1][3][4] |

| Molecular Weight | 150.22 g/mol | [3][4] |

| Appearance | Not specified in literature | |

| Solubility | Estimated water solubility: 497.3 mg/L @ 25 °C | [2] |

| LogP (Octanol/Water) | 2.200 (estimated) | [2] |

| Boiling Point | 215.90 °C @ 760.00 mm Hg (estimated) | [2] |

| Melting Point | 265.14 K (Joback Calculated Property) | [5] |

| Flash Point | 186.00 °F. TCC ( 85.50 °C. ) (est) | [2] |

Biological Activities and Mechanism of Action

This compound has been investigated for a range of biological activities, with preliminary studies indicating its potential as an anti-inflammatory, antibacterial, and schistosomicidal agent. The biological efficacy of this compound is noted to be closely linked to its specific stereochemistry.[1]

Anti-inflammatory Activity

Antibacterial Activity

The essential oil of Baccharis trimera, containing this compound, has demonstrated antibacterial properties.[4] Specific Minimum Inhibitory Concentration (MIC) values for pure this compound against various bacterial strains are a critical area for further research to quantify its antibacterial efficacy.

Schistosomicidal Activity

Promisingly, the essential oil containing this compound has shown activity against the parasitic trematode Schistosoma mansoni.[1] Quantitative data, such as IC50 values from in vitro schistosomicidal assays, are needed to fully assess its therapeutic potential in this context.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, given its potential anti-inflammatory effects, it is hypothesized to interact with key inflammatory cascades. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a primary regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It represents a probable target for this compound's anti-inflammatory action.

Experimental Protocols

The following sections detail standardized experimental methodologies relevant to the investigation of this compound's biological activities.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating acute inflammation.

4.1.1 Materials:

-

Male Wistar rats or Swiss albino mice.

-

Carrageenan (Lambda, Type IV).

-

Sterile 0.9% saline.

-

This compound (test compound).

-

Indomethacin or other reference non-steroidal anti-inflammatory drug (NSAID).

-

Vehicle for dissolving this compound and the reference drug.

-

Plethysmometer or digital calipers.

4.1.2 Procedure:

-

Acclimatize animals for at least one week under controlled environmental conditions.

-

Fast animals overnight with free access to water before the experiment.

-

Group animals and administer this compound or the reference drug (e.g., intraperitoneally or orally) at various doses. Administer the vehicle to the control group.

-

After a set period (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the left hind paw.[5]

-

Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antibacterial Activity: Broth Microdilution Assay

This in vitro method determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacteria.

4.2.1 Materials:

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

-

Sterile 96-well microtiter plates.

-

This compound (test compound).

-

Standard antibiotic (positive control, e.g., Gentamicin).

-

Vehicle for dissolving this compound (e.g., DMSO).

-

Spectrophotometer or microplate reader.

4.2.2 Procedure:

-

Prepare a stock solution of this compound and the standard antibiotic in a suitable solvent.

-

Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates.[7]

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (bacteria and broth) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 16-20 hours.[4]

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Schistosomicidal Activity: In Vitro Assay against Schistosoma mansoni

This assay evaluates the direct effect of a compound on the viability of adult S. mansoni worms.

4.3.1 Materials:

-

Adult Schistosoma mansoni worms.

-

Appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Sterile 24-well culture plates.

-

This compound (test compound).

-

Praziquantel (positive control).

-

Vehicle for dissolving this compound.

-

Inverted microscope.

4.3.2 Procedure:

-

Isolate adult S. mansoni worms from a suitable animal model (e.g., infected mice).

-

Wash the worms in culture medium and place one or two worm pairs into each well of a 24-well plate containing fresh medium.

-

Add this compound at various concentrations to the wells. Include a positive control (Praziquantel) and a vehicle control.

-

Incubate the plates at 37°C in a 5% CO₂ atmosphere.

-

Observe the worms daily under an inverted microscope for changes in motor activity, pairing, and mortality for a period of up to 72 hours or more.[8]

-

Determine the concentration that causes 50% mortality (LC50) or other relevant endpoints.

Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays

These are common in vitro methods to assess the free radical scavenging capacity of a compound.

4.4.1 DPPH Assay:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add various concentrations of this compound to the DPPH solution.[9]

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at approximately 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

4.4.2 ABTS Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.[9]

-

Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of ~0.7 at 734 nm.

-

Add different concentrations of this compound to the ABTS•+ solution.

-

After a defined incubation period, measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.

Cytotoxicity Assay: MTT Assay

This colorimetric assay determines the effect of a compound on the metabolic activity of cells, providing an indication of cell viability and cytotoxicity.

4.5.1 Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines.

-

Appropriate cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics.

-

Sterile 96-well cell culture plates.

-

This compound (test compound).

-

Doxorubicin or other standard cytotoxic agent (positive control).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

4.5.2 Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]

Conclusion

This compound presents as a promising natural compound with a range of potential biological activities. This guide provides a foundational repository of its chemical properties and detailed experimental protocols to facilitate further research. The elucidation of its precise mechanisms of action, particularly the signaling pathways it modulates, and the acquisition of robust quantitative data on its biological effects are critical next steps in evaluating its full therapeutic potential. The methodologies and data presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to the exploration and development of novel therapeutic agents from natural sources.

References

- 1. researchgate.net [researchgate.net]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 4. Broth microdilution - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 8. In vitro and in silico evaluation of the schistosomicidal activity of eugenol derivatives using biochemical, molecular, and morphological tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of the Cytotoxicity of Satureja spicigera and Its Main Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification and Nomenclature of Carquejol

This technical guide provides a detailed overview of the chemical identification of Carquejol, a naturally occurring monoterpene. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with the definitive International Union of Pure and Applied Chemistry (IUPAC) name and the Chemical Abstracts Service (CAS) number for this compound. Understanding these standardized identifiers is crucial for accurate documentation, database searching, and regulatory submissions.

Chemical Identifiers for this compound

The precise identification of a chemical compound is fundamental in scientific research and development. The IUPAC name provides a systematic and unambiguous description of the molecule's structure, while the CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service.

| Identifier | Value |

| IUPAC Name | 5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol[1] |

| CAS Number | 23734-06-7[1][2][3] |

| Molecular Formula | C₁₀H₁₄O[2][3] |

| Molecular Weight | 150.22 g/mol [3] |

Logical Workflow for Compound Identification

The process of unambiguously identifying a chemical compound like this compound follows a logical progression from its two-dimensional structure to its universally recognized identifiers. This workflow ensures clarity and consistency in scientific communication.

Experimental Protocols

As this guide focuses on the established nomenclature and registration of this compound, experimental protocols for its synthesis or biological assays are not within the immediate scope. The determination of the IUPAC name is a theoretical process based on internationally agreed-upon rules, while the assignment of a CAS number is a procedural matter handled by the Chemical Abstracts Service.

For researchers interested in the experimental determination of this compound's properties, standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed to elucidate and confirm the structure, which then allows for the correct application of IUPAC naming conventions.

References

The Occurrence and Analysis of Carquejol in Baccharis Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carquejol, a rare monoterpenoid with an o-menthane skeleton, and its derivative, carquejyl acetate, are significant secondary metabolites found within the essential oils of certain Baccharis species.[1] These compounds are of particular interest to the pharmaceutical and fragrance industries due to their potential biological activities and distinct aromatic properties.[2] This technical guide provides a comprehensive overview of the natural sources of this compound in the Baccharis genus, detailing quantitative data, experimental protocols for its extraction and analysis, and visual workflows to aid in research and development.

The genus Baccharis, belonging to the Asteraceae family, is widely distributed in the Americas, with several species, commonly known as "carqueja," being used in traditional medicine for treating various ailments, including gastrointestinal, hepatic, and inflammatory disorders.[1][3] The chemical composition of the essential oils from these plants can vary significantly, with this compound and its acetate being hallmark constituents of species such as Baccharis trimera (syn. B. genistelloides).[1][4]

Quantitative Analysis of this compound in Baccharis Species

The concentration of this compound and its derivatives can fluctuate based on the specific Baccharis species, geographical location, and seasonal variations. The following table summarizes the quantitative data reported in the literature for the presence of this compound and carquejyl acetate in the essential oils of different Baccharis species.

| Baccharis Species | Compound | Concentration (%) in Essential Oil | Plant Part | Geographic Origin | Reference |

| Baccharis trimera (Less.) DC. | This compound | 0.5 | Aerial Parts | Uruguay | [1] |

| Carquejyl Acetate | 71.4 | Aerial Parts | Uruguay | [1] | |

| Baccharis genistelloides Pers. | This compound | 2.3 | Essential Oil | Brazil | [5] |

| Carquejyl Acetate | 69.0 | Essential Oil | Brazil | [5] | |

| Carquejyl Acetate | 42.82 | Essential Oil | Brazil | [5] | |

| Baccharis sp. | This compound | Not Observed | - | Rio de Janeiro, Brazil | [3][6] |

| Carquejyl Acetate | Not Observed | - | Rio de Janeiro, Brazil | [3][6] |

It is noteworthy that while B. trimera and B. genistelloides are rich sources of these compounds, other species within the same genus may not produce them at detectable levels.[3][6]

Experimental Protocols

The extraction and analysis of this compound from Baccharis species typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS). The following are detailed methodologies based on established protocols.

Essential Oil Extraction by Hydrodistillation

This method is widely used for extracting volatile compounds from plant material.

-

Plant Material Preparation:

-

Collect the aerial parts (stems and leaves) of the Baccharis species.

-

The plant material can be either fresh or air-dried at room temperature (e.g., 28 ± 2°C) in a shaded area.[3]

-

-

Hydrodistillation Procedure:

-

Place a known quantity of the prepared plant material (e.g., 30 kg of fully air-dried material) into a Clevenger-type apparatus.[1]

-

Add a sufficient volume of water to the flask.

-

Heat the flask to boiling and continue the hydrodistillation for a set period, typically 4 hours, to ensure the complete extraction of volatile oils.[3][6]

-

Collect the essential oil, which will separate from the aqueous layer.

-

-

Post-Extraction Handling:

Quantification and Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for separating and identifying the individual components of a complex mixture like an essential oil.

-

Instrumentation:

-

Chromatographic Conditions:

-

Capillary Column: A non-polar column, such as a DB-5 or HP-5MS (5% phenylmethylsiloxane), is typically used. A common dimension is 30 m x 0.25 mm internal diameter x 0.25 µm film thickness.[1][3]

-

Carrier Gas: Helium is the most frequently used carrier gas, with a flow rate of approximately 1.0 to 1.7 mL/min.[1][3]

-

Injector and Detector Temperatures: The injector temperature is typically set to 240-250°C, and the detector (MS interface) temperature to 230-275°C.[1][3]

-

Oven Temperature Program: A programmed temperature gradient is employed to separate the compounds. A representative program is as follows:

-

Injection: A small volume (e.g., 0.1 µL of a 10% solution in ethyl acetate) is injected in split mode (e.g., split ratio of 1:20 or 1:30).[1][3]

-

-

Mass Spectrometry Conditions:

-

Compound Identification:

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows.

Caption: Workflow for the extraction and analysis of this compound.

Caption: Detailed steps in the GC-MS analysis of essential oils.

Conclusion

This guide provides a foundational understanding of the natural occurrence of this compound in Baccharis species, with a focus on B. trimera and B. genistelloides as primary sources. The detailed experimental protocols for extraction and GC-MS analysis offer a practical framework for researchers and professionals in drug development and related fields. The significant variability in the chemical composition of essential oils across different Baccharis species underscores the importance of precise species identification and comprehensive chemical profiling in any research or commercial endeavor involving these plants. Further investigation into the biosynthetic pathways of this compound and the factors influencing its production could open new avenues for its sustainable exploitation.

References

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. ethnobotanyjournal.org [ethnobotanyjournal.org]

- 5. rain-tree.com [rain-tree.com]

- 6. Composição química do óleo essencial de duas amostras de carqueja (Baccharis sp.) coletadas em Paty do Alferes - Rio de Janeiro Translated title: Chemical composition of essential oil from two samples of carqueja (Baccharis sp.) collected in Paty do Alferes - Rio de Janeiro, Brazil – ScienceOpen [scienceopen.com]

The Interplay of Carquejol and Carquejyl Acetate: A Technical Guide for Researchers

An In-depth Exploration of the Chemical Relationship, Biological Activities, and Mechanisms of Action of Two Key Monoterpenoids from Baccharis trimera

Introduction

Carquejol and its acetate ester, carquejyl acetate, are monoterpenoids that represent significant constituents of the essential oil derived from Baccharis trimera, a plant traditionally used in South America for its medicinal properties. Chemically, carquejyl acetate is the acetylated form of this compound, a structural relationship that influences their physicochemical properties and may modulate their biological effects. This technical guide provides a comprehensive overview of the current scientific understanding of this compound and carquejyl acetate, focusing on their anti-inflammatory and antinociceptive activities. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to support further research and drug development efforts in this area.

Chemical and Physical Properties

This compound and carquejyl acetate share a common monoterpene scaffold. The primary structural difference is the presence of an acetate group in carquejyl acetate, which replaces the hydroxyl group of this compound. This modification alters the polarity, lipophilicity, and molecular weight of the compound, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

| Property | This compound | Carquejyl Acetate |

| Molecular Formula | C₁₀H₁₄O[1][2] | C₁₂H₁₆O₂[3] |

| Molecular Weight | 150.22 g/mol [1][2] | 192.25 g/mol [3][4] |

| Chemical Structure | A monoterpene alcohol | The acetate ester of this compound |

| Source | Essential oil of Baccharis trimera[5][6] | Essential oil of Baccharis trimera[5][6] |

Relationship and Biological Significance

The relationship between this compound and carquejyl acetate is that of an alcohol and its corresponding ester. In biological systems, esters like carquejyl acetate can act as prodrugs, being hydrolyzed by esterase enzymes to release the active alcohol form, this compound. This bioconversion can influence the pharmacokinetic profile and duration of action of the compound. The presence of both compounds in Baccharis trimera suggests a potential synergistic or complementary role in the plant's biological activities.

Anti-inflammatory and Antinociceptive Activities

Extracts of Baccharis trimera, rich in this compound and carquejyl acetate, have demonstrated significant anti-inflammatory and antinociceptive properties in various preclinical models. While data on the isolated compounds is still emerging, studies on the plant's extracts and related compounds provide valuable insights.

Quantitative Data from In Vivo Studies

A study on a butanolic fraction of Baccharis trimera aqueous extract (BT-II), which contains various compounds including saponins and rutin, demonstrated potent anti-inflammatory and analgesic effects. While not isolating this compound and carquejyl acetate, this data highlights the potential of the plant's constituents.

| Assay | Treatment | Dose (mg/kg, i.p.) | Inhibition (%) |

| Carrageenan-induced Paw Edema | BT-II Fraction | 40 | 70.4 |

| 100 | 90.8 | ||

| Acetic Acid-Induced Writhing | BT-II Fraction | 50 | 67.4 |

| 100 | 95.1 |

Data from a study on a butanolic fraction of Baccharis trimera. The primary active constituents were identified as saponins and rutin in this particular fraction.[7]

Another study on an aqueous extract of Baccharis trimera (80 mg/kg, p.o.) showed a significant decrease in nociceptive behavior during the inflammatory phase of the formalin test.[8]

Experimental Protocols

To facilitate further research, detailed methodologies for key in vivo assays used to evaluate the anti-inflammatory and antinociceptive effects of compounds like this compound and carquejyl acetate are provided below.

Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation.

Protocol:

-

Animal Model: Male Wistar rats or Swiss mice are commonly used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.

-

Grouping: Animals are randomly divided into control, standard, and test groups.

-

Test Substance Administration: this compound, carquejyl acetate, or a vehicle (e.g., saline with a solubilizing agent like Tween 80) is administered intraperitoneally (i.p.) or orally (p.o.). The standard group receives a known anti-inflammatory drug like indomethacin.

-

Induction of Edema: One hour after treatment, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test

This assay evaluates peripheral analgesic activity.

Protocol:

-

Animal Model: Male Swiss mice are typically used.

-

Acclimatization and Grouping: Similar to the paw edema model.

-

Test Substance Administration: this compound, carquejyl acetate, or vehicle is administered (i.p. or p.o.). The standard group receives a known analgesic like acetylsalicylic acid.

-

Induction of Writhing: Thirty minutes after treatment, a 0.6% solution of acetic acid in saline is injected intraperitoneally.

-

Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set period, typically 20-30 minutes, starting 5 minutes after the acetic acid injection.

-

Calculation of Inhibition: The percentage of inhibition of writhing is calculated for each group compared to the control group.

Hot Plate Test

This model assesses central analgesic activity.

Protocol:

-

Animal Model: Male Swiss mice or Wistar rats are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

-

Baseline Measurement: The baseline reaction time (latency to lick a hind paw or jump) is recorded for each animal before treatment. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Test Substance Administration: this compound, carquejyl acetate, or vehicle is administered (i.p. or p.o.). The standard group receives a centrally acting analgesic like morphine.

-

Post-treatment Measurement: The reaction time is measured at various time points after treatment (e.g., 30, 60, 90, and 120 minutes).

-

Analysis: An increase in the reaction time compared to the baseline indicates an analgesic effect.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory and antinociceptive effects of many natural compounds are mediated through their interaction with key signaling pathways involved in inflammation and pain perception. While the specific mechanisms of this compound and carquejyl acetate are still under investigation, plausible targets include the cyclooxygenase (COX) enzymes, the production of pro-inflammatory cytokines, and the NF-κB signaling pathway.

Cyclooxygenase (COX) Inhibition

COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation and pain. Inhibition of these enzymes is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). It is hypothesized that this compound and carquejyl acetate may exert their effects by inhibiting COX enzymes, thereby reducing prostaglandin synthesis.

Cytokine Production

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in orchestrating the inflammatory response. Studies on Baccharis trimera extracts suggest a reduction in pro-inflammatory mediators. This compound and carquejyl acetate may contribute to this effect by modulating the production of these cytokines from immune cells like macrophages.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and COX-2. Inhibition of the NF-κB pathway is a significant target for anti-inflammatory drug development. It is plausible that this compound and carquejyl acetate may interfere with this pathway, for instance, by inhibiting the activation of the IκB kinase (IKK) complex, which would prevent the translocation of NF-κB to the nucleus and subsequent gene transcription.

Conclusion and Future Directions

This compound and carquejyl acetate are promising natural compounds with potential therapeutic applications in the management of pain and inflammation. Their chemical relationship as an alcohol and its acetate ester suggests interesting pharmacokinetic and pharmacodynamic properties that warrant further investigation. While studies on crude extracts of Baccharis trimera provide strong evidence for their biological activities, there is a clear need for more research focused on the isolated compounds.

Future studies should aim to:

-

Determine the specific IC50 values of this compound and carquejyl acetate in a range of in vitro and in vivo anti-inflammatory and antinociceptive assays.

-

Elucidate the precise molecular mechanisms of action, including their effects on COX-1 and COX-2, the production of a broader range of cytokines and chemokines, and their direct impact on the NF-κB signaling cascade.

-

Investigate the potential for synergistic or antagonistic interactions between this compound and carquejyl acetate.

-

Conduct detailed pharmacokinetic and metabolic studies to understand the bioconversion of carquejyl acetate to this compound in vivo.

A deeper understanding of these aspects will be crucial for the rational design and development of novel anti-inflammatory and analgesic agents based on the this compound and carquejyl acetate scaffolds.

References

- 1. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 4. jcdr.net [jcdr.net]

- 5. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pimaradienoic Acid Inhibits Carrageenan-Induced Inflammatory Leukocyte Recruitment and Edema in Mice: Inhibition of Oxidative Stress, Nitric Oxide and Cytokine Production | PLOS One [journals.plos.org]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL) [mdpi.com]

Spectral Data of Carquejol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the monoterpenoid Carquejol. The information presented is collated from established research, primarily the spectroscopic analysis conducted by Brandán et al., and is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

This compound, a key constituent of the essential oil from Baccharis trimera, has garnered interest for its potential biological activities. A thorough understanding of its structural and spectroscopic properties is fundamental for its identification, characterization, and further investigation in medicinal chemistry. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, accompanied by detailed experimental protocols and a workflow diagram for spectral analysis.

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 4.25 | d | 8.5 |

| H-2 | 5.80 | ddd | 10.0, 2.0, 1.0 |

| H-3 | 5.95 | ddd | 10.0, 3.0, 1.5 |

| H-4 | 2.50 | m | |

| H-5 | 2.30 | m | |

| H-6 | 3.10 | m | |

| H-7 (CH₃) | 1.75 | s | |

| H-8 (CH₃) | 1.70 | s | |

| H-9 (CH₂) | 4.90 | s | |

| H-9' (CH₂) | 4.85 | s | |

| OH | 1.90 | br s |

Note: Data is representative and based on spectra obtained in CDCl₃. Chemical shifts are referenced to TMS (δ 0.00 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 72.0 |

| C-2 | 130.0 |

| C-3 | 135.0 |

| C-4 | 40.0 |

| C-5 | 35.0 |

| C-6 | 50.0 |

| C-7 | 148.0 |

| C-8 | 20.0 |

| C-9 | 112.0 |

| C-10 | 145.0 |

Note: Data is representative and based on spectra obtained in CDCl₃.

IR (Infrared) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3080 | Medium | =C-H stretch (alkene) |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1645 | Medium | C=C stretch (alkene) |

| 1450 | Medium | C-H bend (alkane) |

| 1050 | Strong | C-O stretch (alcohol) |

| 890 | Strong | =CH₂ bend (out-of-plane) |

MS (Mass Spectrometry) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 150 | 20 | [M]⁺ (Molecular Ion) |

| 135 | 40 | [M - CH₃]⁺ |

| 117 | 100 | [M - H₂O - CH₃]⁺ |

| 91 | 60 | [C₇H₇]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of purified this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and shimmed for the sample.

-

A standard single-pulse experiment is performed with a pulse angle of 90 degrees.

-

A spectral width of approximately 12 ppm is used.

-

The number of scans typically ranges from 16 to 64 to achieve a good signal-to-noise ratio.

-

Data is processed with Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE).

-

A spectral width of approximately 220 ppm is used.

-

A larger number of scans (typically 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data processing is similar to that for ¹H NMR.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

-

Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used for analysis.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is recorded.

-

The sample is placed in the spectrometer's sample compartment.

-

The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry (MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the mass spectrometer.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is typically used for the analysis of small molecules like this compound.

-

Ionization: In the EI source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.

Workflow for Spectral Data Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural product like this compound.

A Technical Guide to the Solubility and Stability of Carquejol for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Carquejol, a monoterpenoid of interest for pharmaceutical applications. Due to the limited availability of direct quantitative data for this compound in publicly accessible literature, this document outlines a predictive profile based on its chemical structure and the known properties of similar compounds. Furthermore, it details the necessary experimental protocols to generate robust solubility and stability data, essential for formulation development, regulatory submissions, and ensuring product quality and efficacy.

Introduction to this compound

This compound (IUPAC name: 5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol) is a monoterpenoid belonging to the rare o-menthane class. Its structure, featuring a hydroxyl group, a cyclohexene ring, and two double bonds, dictates its physicochemical properties, including solubility and stability. Understanding these characteristics is a critical first step in the development of this compound as a potential therapeutic agent.

Predicted Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its bioavailability and formulation possibilities. Based on the structure of this compound, a qualitative solubility profile can be predicted.

Key Structural Features Influencing Solubility:

-

Hydroxyl (-OH) group: Capable of acting as both a hydrogen bond donor and acceptor, which is expected to confer some solubility in polar solvents.

-

C10H14O hydrocarbon backbone: The non-polar nature of the terpene structure will contribute to its solubility in organic solvents.

Predicted Solubility:

-

Water: Low solubility is expected due to the predominantly non-polar hydrocarbon structure. The presence of the hydroxyl group may allow for slight aqueous solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, 1-Butanol): Good solubility is predicted. These solvents can engage in hydrogen bonding with this compound's hydroxyl group while also solvating its hydrocarbon portion. For similar monoterpene alcohols like borneol and menthol, 1-butanol has been shown to be a particularly effective solvent.[1]

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, Ethyl Acetate): Moderate to good solubility is anticipated. While incapable of donating hydrogen bonds, these solvents can act as hydrogen bond acceptors and have sufficient polarity to interact with this compound. Acetonitrile may be a poorer solvent compared to others in this class for monoterpenoid alcohols.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Moderate solubility is expected. The non-polar nature of these solvents will effectively solvate the hydrocarbon skeleton of this compound.

The following table should be used to record experimental solubility data.

Table 1: Template for Experimental Solubility Data of this compound

| Solvent | Temperature (°C) | Experimental Solubility (mg/mL) | Experimental Solubility (mol/L) | Method of Determination |

| Water | 25 | HPLC-UV | ||

| Water | 37 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Ethanol | 37 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Methanol | 37 | HPLC-UV | ||

| 1-Butanol | 25 | HPLC-UV | ||

| 1-Butanol | 37 | HPLC-UV | ||

| Acetonitrile | 25 | HPLC-UV | ||

| Acetonitrile | 37 | HPLC-UV | ||

| Ethyl Acetate | 25 | HPLC-UV | ||

| Ethyl Acetate | 37 | HPLC-UV | ||

| Hexane | 25 | HPLC-UV | ||

| Hexane | 37 | HPLC-UV |

Predicted Stability Profile and Degradation Pathways

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are performed to identify likely degradation products and establish the stability-indicating nature of analytical methods.[2][3]

Predicted Stability:

-

Hydrolytic Stability: this compound is expected to be relatively stable in neutral aqueous solutions. However, under acidic conditions, the allylic alcohol moiety and the double bonds may be susceptible to rearrangement or hydration reactions. Basic conditions are less likely to cause significant degradation.

-

Oxidative Stability: The double bonds and the tertiary alcohol in the this compound structure are potential sites for oxidation. Exposure to oxidizing agents may lead to the formation of epoxides, diols, or ketone derivatives.

-

Thermal Stability: As a monoterpenoid, this compound may be susceptible to degradation at elevated temperatures, potentially leading to isomerization or decomposition.

-

Photostability: The conjugated double bond system in this compound may absorb UV light, making it potentially liable to photodegradation.

The following table should be used to record experimental data from a forced degradation study.

Table 2: Template for Forced Degradation Study of this compound

| Stress Condition | Time (hours) | % this compound Remaining | Appearance of Solution | Degradation Products (Peak Area %) |

| 0.1 M HCl (60°C) | 0 | 100 | Clear, Colorless | - |

| 2 | ||||

| 6 | ||||

| 12 | ||||

| 24 | ||||

| 0.1 M NaOH (60°C) | 0 | 100 | Clear, Colorless | - |

| 2 | ||||

| 6 | ||||

| 12 | ||||

| 24 | ||||

| 3% H₂O₂ (RT) | 0 | 100 | Clear, Colorless | - |

| 2 | ||||

| 6 | ||||

| 12 | ||||

| 24 | ||||

| Thermal (80°C) | 0 | 100 | N/A (Solid State) | - |

| 24 | ||||

| 48 | ||||

| 72 | ||||

| Photostability (ICH Q1B) | 0 | 100 | Clear, Colorless | - |

| Overall Illumination |

Experimental Protocols

Analytical Methodology: HPLC-UV for Quantification

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the recommended analytical technique for both solubility and stability studies.

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is a suitable starting point.

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good resolution of this compound from any impurities or degradation products.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by acquiring the UV spectrum of this compound (a wavelength around 210 nm is a common starting point for non-chromophoric terpenes).

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol for Solubility Determination

This protocol describes the equilibrium solubility shake-flask method.

-

Preparation: Prepare saturated solutions by adding an excess amount of this compound to each selected solvent in sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilution: Dilute the filtered solution with a suitable solvent (usually the mobile phase) to a concentration within the linear range of the HPLC method.

-

Quantification: Analyze the diluted samples by the validated HPLC-UV method.

-

Calculation: Calculate the concentration of this compound in the original saturated solution based on the dilution factor.

Protocol for Forced Degradation Study

This protocol follows the principles outlined in the ICH Q1A(R2) guideline.[4] A target degradation of 5-20% is generally recommended.[5]

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

-

Thermal Degradation: Store solid this compound in a temperature-controlled oven at 80°C. For solutions, heat the stock solution at 60°C.

-

Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be kept in the dark.

-

Sampling: Withdraw samples at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize them before HPLC analysis.

-

Analysis: Analyze all samples using the validated stability-indicating HPLC method. Calculate the percentage of this compound remaining and identify and quantify any degradation products.

Visualizations of Workflows and Pathways

The following diagrams illustrate the proposed experimental workflows and a potential degradation pathway for this compound.

Caption: Experimental workflow for determining this compound solubility.

References

- 1. Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. Modeling the Solubility of Monoterpenoids with Hybrid and Predictive Thermodynamic Tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. resolvemass.ca [resolvemass.ca]

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Carquejol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, functional groups, and physicochemical properties of Carquejol. It includes detailed experimental protocols for its isolation and characterization, along with an exploration of its potential biological activities and associated signaling pathways.

Molecular Structure and Functional Groups

This compound is a monoterpene alcohol that possesses a rare o-menthane skeleton.[1] Its chemical formula is C₁₀H₁₄O, with a molecular weight of approximately 150.22 g/mol .[2][3] The IUPAC name for this compound is 5-methylidene-6-prop-1-en-2-ylcyclohex-2-en-1-ol.[1]

The molecule contains several key functional groups that dictate its chemical reactivity and biological activity:

-

Hydroxyl Group (-OH): As an alcohol, the hydroxyl group is a primary site for reactions such as esterification and oxidation. It also allows for hydrogen bonding, influencing the molecule's solubility and interaction with biological targets.[1]

-

Alkene Groups (C=C): this compound contains three carbon-carbon double bonds: two within the cyclohexene ring and one in the isopropenyl side chain. These unsaturated centers are susceptible to addition reactions and contribute to the molecule's overall shape and electronic properties.[1]

This compound has two asymmetric carbons, which means four stereoisomers are possible.[1] The naturally occurring form, isolated from the essential oil of Baccharis trimera, has been identified as the (4S,5R) stereoisomer.[1]

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, providing a valuable resource for computational modeling and experimental design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Formula | C₁₀H₁₄O | - | [2] |

| Molecular Weight | 150.22 | g/mol | [3] |

| CAS Number | 23734-06-7 | - | [2] |

| Normal Boiling Point (Tboil) | 499.96 | K | [4] (Calculated) |

| Enthalpy of Vaporization (ΔvapH°) | 51.55 | kJ/mol | [4] (Calculated) |

| Octanol/Water Partition Coefficient (logPoct/wat) | 2.502 | - | [4] (Calculated) |

| Water Solubility (log10WS) | -2.71 | mol/l | [4] (Calculated) |

| McGowan's Characteristic Volume (McVol) | 129.81 | ml/mol | [4] (Calculated) |

Table 2: ¹³C and ¹H NMR Chemical Shifts for this compound in CDCl₃ [1]

| Carbon Atom | ¹³C Chemical Shift (δ, ppm) | Attached Proton(s) | ¹H Chemical Shift (δ, ppm) |

| C-1 | 143.2 | - | - |

| C-2 | 54.3 | H-2 | 2.11 |

| C-3 | 68.8 | H-3 | 4.39 |

| C-4 | 130.8 | H-4 | 5.86 |

| C-5 | 128.1 | H-5 | 5.88 |

| C-6 | 33.1 | H-6a, H-6b | 2.77, 2.34 |

| C-7 | 111.6 | H-7a, H-7b | 4.88, 5.01 |

| C-8 | 142.4 | - | - |

| C-9 | 112.6 | H-9a, H-9b | 4.88, 4.81 |

| C-10 | 23.8 | H-10 | 1.78 |

| O-H | - | O-H | 1.87 |

Experimental Protocols

Isolation of this compound from Baccharis trimera

This protocol is based on the methodology described by Minteguiaga et al. (2017).[1]

-

Extraction of Essential Oil:

-

Air-dried plant material (e.g., 30 kg of Baccharis trimera) is subjected to steam distillation in a pilot unit.

-

The collected essential oil (approx. 45 mL) is dried over anhydrous sodium sulfate. Butylated hydroxytoluene is added as a preservative.

-

The oil is initially characterized by GC-MS, which typically shows a high concentration of carquejyl acetate and a smaller amount of this compound.

-

-

Saponification of Carquejyl Acetate:

-

The crude essential oil, rich in carquejyl acetate, is saponified to yield crude this compound. This involves hydrolysis of the ester to the corresponding alcohol.

-

-

Column Chromatography:

-

The crude this compound is purified by column chromatography over Silica gel (e.g., Merck, 230-400 mesh).

-

A solvent system of hexane-ethyl acetate with increasing polarity (e.g., 96:4, 96:5, and 94:6) is used for elution.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

For visualization, TLC plates are sprayed with a solution of 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1.0 mL of 97% sulphuric acid, followed by heating.

-

Fractions containing pure this compound are combined and the solvent is evaporated under reduced pressure to yield the purified compound.

-

References

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. Alcoholic monoterpenes found in essential oil of aromatic spices reduce allergic inflammation by the modulation of inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Classification of Essential Oils with FT-IR [syntechinnovation.com]

- 4. Part 4: Quality Testing—Infrared Spectroscopy | dōTERRA Essential Oils [doterra.com]

Carquejol: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carquejol, a monoterpenoid belonging to the rare o-menthane class, is a significant bioactive compound predominantly found in the essential oil of Baccharis trimera (Less.) DC., a plant species native to South America.[1] Traditionally, infusions and decoctions of Baccharis trimera, commonly known as "carqueja," have been utilized in herbal medicine for a variety of ailments.[1][2] The first recorded medicinal uses of carqueja in Brazil date back to 1931 by Pio Correa, who documented its application for treating sterility, impotence, dyspepsia, gastroenteritis, and liver diseases.[2] This historical use has spurred scientific investigation into its chemical constituents, leading to the isolation and characterization of this compound and its acetate as distinctive components of its essential oil.[1] This technical guide provides an in-depth overview of the discovery, history, and isolation of this compound, along with its known biological activities, with a focus on its potential as a schistosomicidal agent.

Discovery and History

While the medicinal use of Baccharis trimera has a long history, the specific isolation and structural elucidation of this compound occurred later. It is described as the "oldest member of monoterpenoids based on the rare o-menthane skeleton."[1] A pivotal moment in its history was the determination of its absolute configuration as (4S,5R) by Snatzke and colleagues, which provided the foundational stereochemical understanding of this natural product.[1]

Isolation of this compound

This compound is primarily isolated from the aerial parts of Baccharis trimera. The process typically involves the isolation of its direct precursor, carquejyl acetate, which is more abundant in the essential oil, followed by hydrolysis to yield this compound.

Experimental Protocol: Isolation of Carquejyl Acetate

A detailed method for the isolation of carquejyl acetate from Baccharis trimera has been reported and is summarized below.

1. Plant Material and Extraction:

-

Plant Material: 30 kg of fully air-dried aerial parts of Baccharis trimera (Less.) DC. were used.

-

Extraction Method: The essential oil was extracted using a pilot steam distillation unit. This process yielded approximately 45 mL of essential oil.

2. Chromatographic Separation:

-

Stationary Phase: Silica gel (Merck, 230-400 mesh; 530 g) was used for column chromatography.

-

Mobile Phase: A solvent system of hexane-ethyl acetate (96:4) was employed for elution.

-

Fraction Collection and Monitoring: 105 fractions were collected and monitored by Thin Layer Chromatography (TLC).

-

Compound Identification on TLC: TLC plates were sprayed with a freshly prepared solution of 0.5 mL p-anisaldehyde in 50 mL glacial acetic acid and 1.0 mL 97% sulphuric acid, followed by heating to 105°C for spot visualization.

3. Product Isolation and Purification:

-

Fractions showing a single spot corresponding to carquejyl acetate were combined.

-

The solvent was evaporated in vacuo using a rotary evaporator to yield carquejyl acetate.

Quantitative Data

The following table summarizes the quantitative data from a representative isolation experiment.

| Parameter | Value | Reference |

| Starting Plant Material | 30 kg | [1] |

| Essential Oil Yield | ~45 mL | [1] |

| Carquejyl Acetate Yield | 5.78 g | [1] |

| Purity of Carquejyl Acetate (by GC) | 96.8% | [1] |

Biological Activity: Schistosomicidal Effects

The essential oil of Baccharis trimera, rich in this compound and its acetate, has demonstrated promising schistosomicidal activity against Schistosoma mansoni.[1] While the precise molecular mechanism of this compound's action is still under investigation, the lipophilic nature of terpenoids is known to facilitate their penetration of biological membranes, leading to intracellular disruption and damage to the parasite's tegument. This disruption of the outer protective layer is a common mechanism of action for many schistosomicidal compounds.

Proposed Mechanism of Action

The proposed mechanism of schistosomicidal action for this compound, based on the known effects of terpenoids on S. mansoni, involves the disruption of the parasite's tegument. The tegument is a critical interface between the parasite and its host, and its damage can lead to the exposure of parasite antigens to the host's immune system, as well as compromise the parasite's ability to regulate its internal environment.

Experimental Workflow for Assessing Schistosomicidal Activity

The following diagram outlines a typical experimental workflow to evaluate the in vitro schistosomicidal activity of a compound like this compound.

Conclusion

This compound stands out as a historically significant and biologically active natural product. Its isolation from Baccharis trimera is well-documented, providing a clear path for its further investigation. The promising schistosomicidal activity of this compound warrants further research into its precise mechanism of action and its potential as a lead compound for the development of new anthelmintic drugs. This technical guide serves as a comprehensive resource for researchers and professionals in the field of natural product chemistry and drug development, providing the necessary foundational knowledge for future studies on this intriguing monoterpenoid.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Carquejol from Baccharis trimera

Audience: Researchers, scientists, and drug development professionals.

Introduction

Baccharis trimera, commonly known as "carqueja," is a medicinal plant native to South America, recognized for its diverse therapeutic properties, including anti-inflammatory, analgesic, and hepatoprotective effects. A key bioactive compound responsible for many of these properties is the monoterpene carquejol. This document provides detailed application notes and protocols for the extraction of this compound from Baccharis trimera, targeting researchers and professionals in the field of natural product chemistry and drug development. The methodologies covered include supercritical CO2 extraction, steam distillation, and hydroalcoholic extraction, followed by protocols for the purification of this compound.

Methods of Extraction

Several methods can be employed to extract essential oils and bioactive compounds from Baccharis trimera. The choice of method depends on the desired yield, purity of this compound, and the intended application of the final product. This section details three primary extraction techniques.

Supercritical CO2 Extraction

Supercritical fluid extraction (SFE) using carbon dioxide is a green technology that offers high selectivity and avoids the use of organic solvents. The process involves using CO2 at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas.

Experimental Protocol:

-

Plant Material Preparation:

-

Collect the aerial parts of Baccharis trimera.

-

Dry the plant material in a ventilated oven to a constant weight.

-

Grind the dried material to a uniform particle size to increase the surface area for extraction.

-

-

Supercritical CO2 Extraction Procedure:

-

Pack the ground plant material into the extraction vessel of a supercritical fluid extractor.

-

Pressurize the system with CO2 to the desired pressure (e.g., 90 to 300 bar).

-

Heat the system to the desired temperature (e.g., 313.15 K to 343.15 K).

-

Maintain a constant flow rate of supercritical CO2 through the extraction vessel (e.g., 3.34 x 10^-8 m³/s).[1]

-

The extraction time can vary (e.g., up to 6 hours).[2]

-

The extracted essential oil is collected in a separator by reducing the pressure, which causes the CO2 to return to its gaseous state, leaving behind the extract.

-

Quantitative Data:

| Pressure (bar) | Temperature (K) | CO2 Flow Rate (m³/s) | Extraction Time (h) | Essential Oil Yield (% w/w) | Reference |

| 90 | 323.15 | 3.34 x 10⁻⁸ | - | 1.72 | [1] |

| 90 | 343.15 | 3.34 x 10⁻⁸ | - | 2.34 | [1] |

| 100 - 300 | 303.15 - 313.15 | - | up to 6 | 0.34 - 2.07 | [2] |

Diagram of Supercritical CO2 Extraction Workflow:

Caption: Workflow for Supercritical CO2 Extraction of Baccharis trimera.

Steam Distillation

Steam distillation is a traditional and widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like this compound.

Experimental Protocol:

-

Plant Material Preparation:

-

Use fresh or fully air-dried aerial parts of Baccharis trimera.

-

The plant material can be used whole or coarsely chopped.

-

-

Steam Distillation Procedure:

-

Place the plant material in the distillation flask or still.

-

Generate steam in a separate flask or use direct steam injection.

-

Pass the steam through the plant material. The steam will volatilize the essential oils.

-

The mixture of steam and essential oil vapor is then passed through a condenser.

-

The condensate, a mixture of water (hydrosol) and essential oil, is collected in a receiving vessel (e.g., a Florentine flask or separatory funnel).

-

Separate the essential oil from the hydrosol based on their immiscibility and density difference.

-

Quantitative Data:

One study reported that the essential oil obtained from Baccharis trimera via steam distillation contained approximately 71.4% carquejyl acetate and 0.5% this compound.[3] To obtain higher yields of this compound, a subsequent saponification step is required to convert the carquejyl acetate.

Diagram of Steam Distillation Workflow:

Caption: Workflow for Steam Distillation of Baccharis trimera Essential Oil.

Hydroalcoholic Extraction

Hydroalcoholic extraction is a common solvent extraction method used to obtain a broad range of polar and semi-polar compounds from plant materials.

Experimental Protocol:

-

Plant Material Preparation:

-

Dry the aerial parts of Baccharis trimera in a ventilated oven.

-

Pulverize the dried plant material into a fine powder.

-

-

Hydroalcoholic Extraction Procedure:

-

Macerate the powdered plant material in a hydroalcoholic solution (e.g., 70% ethanol in water) at a specific ratio (e.g., 100 g of plant powder to 1 L of solvent).[4]

-

The extraction is typically carried out at room temperature for a defined period (e.g., 24 hours), with occasional agitation.[4]

-

After the extraction period, separate the solid material from the liquid extract by vacuum filtration.

-

Remove the solvent from the filtrate using a rotary evaporator to obtain the crude hydroalcoholic extract.

-

Quantitative Data:

Diagram of Hydroalcoholic Extraction Workflow:

Caption: Workflow for Hydroalcoholic Extraction of Baccharis trimera.

Purification of this compound

The essential oil obtained from steam distillation is rich in carquejyl acetate, which can be converted to this compound. The following protocol outlines the steps for this conversion and subsequent purification.

Protocol for Saponification and Purification:

-

Saponification of Carquejyl Acetate:

-

Dissolve the essential oil obtained from steam distillation in a suitable solvent.

-

Perform a saponification reaction by adding a base (e.g., potassium hydroxide or sodium hydroxide) to hydrolyze the ester linkage of carquejyl acetate to yield this compound.

-

The reaction is typically carried out with heating and stirring.

-

-

Purification by Column Chromatography:

-

After the saponification reaction is complete, neutralize the reaction mixture and extract the crude this compound.

-

Prepare a silica gel column for chromatography.

-

Load the crude this compound onto the column.

-

Elute the column with a solvent system of increasing polarity (e.g., hexane-ethyl acetate mixtures).[3]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC).

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

-

Diagram of this compound Purification Workflow:

Caption: Workflow for the Purification of this compound from Baccharis trimera Essential Oil.

Analytical Methods for Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of this compound and other volatile components in the extracts of Baccharis trimera.

Concluding Remarks

The choice of extraction method for this compound from Baccharis trimera will be dictated by the specific research or development goals. Supercritical CO2 extraction offers a clean and efficient method for obtaining essential oil with good yields. Steam distillation is a classic and effective technique, particularly when coupled with a saponification step to maximize this compound content. Hydroalcoholic extraction is suitable for producing crude extracts for initial biological assays. The provided protocols and workflows offer a comprehensive guide for researchers to successfully extract and purify this compound for further investigation and application.

References

Application Notes and Protocols for Supercritical Fluid Extraction of Carquejol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carquejol, a monoterpene alcohol, and its acetate derivative are primary bioactive compounds found in the essential oil of Baccharis trimera (Less.) DC., a plant native to South America commonly known as "carqueja".[1] Traditionally, infusions of Baccharis trimera have been used for their medicinal properties, including anti-inflammatory, analgesic, and digestive benefits.[1] Supercritical Fluid Extraction (SFE) with carbon dioxide (CO₂) is a green and efficient technology for obtaining high-quality essential oils, as it avoids the use of organic solvents and operates at low temperatures, preserving thermolabile compounds.[2]

These application notes provide a comprehensive overview and detailed protocols for the extraction of this compound from Baccharis trimera using SFE, as well as its subsequent analysis.

Data Presentation

Supercritical Fluid Extraction Parameters and Yields

The efficiency of SFE is highly dependent on parameters such as pressure, temperature, and CO₂ flow rate. The following tables summarize quantitative data from various studies on the SFE of essential oil from Baccharis trimera.

Table 1: Influence of SFE Parameters on Total Essential Oil Yield from Baccharis trimera

| Pressure (bar) | Temperature (°C) | CO₂ Flow Rate ( g/min ) | Extraction Time (h) | Total Yield (% w/w) | Reference |

| 100 - 300 | 30 | 8.33 | up to 6 | 0.34 - 2.07 | [2] |

| 100 - 300 | 40 | 8.33 | up to 6 | 0.34 - 2.07 | [2] |

| 90 | 40 | 0.002 | - | 1.72 | [3][4] |

| 90 | 50 | 0.002 | - | - | [3][4] |

| 90 | 60 | 0.002 | - | 2.34 | [3][4] |

| 150 | 40 | - | - | Best results | [2] |

Table 2: Composition of Baccharis trimera Essential Oil Obtained by SFE

| Compound | Relative Abundance (%) | SFE Conditions | Reference |

| Carquejyl acetate | 71.4 | Not specified | [1] |

| This compound | 0.5 | Not specified | [1] |

| d-limonene | Present | 90 bar, 50°C | [3] |

| trans-β-ocimene | Present | 90 bar, 50°C | [3] |

| Germacrene | Present | 90 bar, 50°C | [3] |

| beta-elemene | Present | 90 bar, 50°C | [3] |

| δ-cadinene | Present | 90 bar, 50°C | [3] |

| Palustrol | Present | 90 bar, 50°C | [3] |

| β-eudesmol | Present | 90 bar, 50°C | [3] |

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction of this compound from Baccharis trimera

1. Plant Material Preparation:

-

Aerial parts of Baccharis trimera are collected, preferably during the blooming stage.

-

The plant material is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

The dried material is then ground to a uniform particle size (e.g., 0.5 mm) to increase the surface area for extraction.

2. Supercritical Fluid Extraction Procedure:

-

Weigh approximately 100 g of the ground plant material and pack it into the SFE extractor vessel.

-

The SFE system is purged with low-pressure CO₂ to remove air.

-

The system is then pressurized and heated to the desired operating conditions (e.g., 150 bar and 40°C).[2]

-

Supercritical CO₂ is passed through the extractor vessel at a constant flow rate (e.g., 2 g/min ).

-

The extraction is carried out for a specified duration (e.g., 2 hours).

-

The extract-laden supercritical CO₂ is depressurized in a separator, causing the CO₂ to return to its gaseous state and the essential oil to precipitate.

-

The collected essential oil is weighed to determine the total yield.

Protocol 2: Quantification of this compound and Carquejyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation:

-

Dilute the obtained essential oil in a suitable solvent (e.g., hexane or ethanol) to a concentration of 1 mg/mL.[5]

-

If necessary, an internal standard can be added for absolute quantification.

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions: [5][6]

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[6]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL with a split ratio of 50:1.[5]

-

Injector Temperature: 250°C.[5]

-

Oven Temperature Program: Start at 60°C, ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.[6]

-

-

Mass Spectrometer (MS) Conditions: [5]

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 500.

-

3. Data Analysis:

-

Identify the peaks of this compound and carquejyl acetate by comparing their mass spectra with reference libraries (e.g., NIST, Wiley).[5]

-

The relative percentage of each compound is calculated based on the peak area normalization method.

Visualizations

Experimental Workflow

Caption: Workflow for SFE of this compound from Baccharis trimera and subsequent analysis.

Hypothetical Signaling Pathway for Anti-inflammatory Action of this compound

Given the known anti-inflammatory properties of terpenes and Baccharis extracts, a plausible mechanism of action for this compound involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Caption: Hypothetical anti-inflammatory signaling pathway modulated by this compound.

References

Application Notes and Protocols for Hydrodistillation of Carquejol Essential Oil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carquejol is a monoterpene alcohol found in the essential oil of various plant species, most notably Baccharis trimera (Less.) DC., commonly known as "carqueja". This compound, along with its acetate ester, carquejyl acetate, is a significant contributor to the aromatic and medicinal properties of the essential oil. Research has indicated potential anti-inflammatory and analgesic properties, making it a compound of interest for pharmaceutical and therapeutic applications. This document provides detailed protocols for the extraction of this compound-rich essential oil from Baccharis trimera via hydrodistillation, followed by its quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a proposed signaling pathway for its anti-inflammatory action is presented.

Data Presentation

A summary of typical quantitative data for the hydrodistillation of Baccharis trimera essential oil and its subsequent analysis is presented in the tables below. These values can vary based on plant material, geographical location, and specific experimental conditions.

Table 1: Hydrodistillation Yield and Composition of Baccharis trimera Essential Oil

| Parameter | Typical Value | Reference |